molecular formula C11H12N2 B14823833 Quinazoline, 6-(1-methylethyl)-

Quinazoline, 6-(1-methylethyl)-

Cat. No.: B14823833
M. Wt: 172.23 g/mol
InChI Key: UPORQSUYAKXBHO-UHFFFAOYSA-N
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Description

Quinazoline, 6-(1-methylethyl)-, is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The presence of the 6-(1-methylethyl) group enhances its lipophilicity and potentially its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the condensation of 2-aminobenzamide with various aldehydes or ketones. For Quinazoline, 6-(1-methylethyl)-, the synthesis can be achieved through the following steps:

Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions to enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of quinazoline, 6-(1-methylethyl)-, involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

6-propan-2-ylquinazoline

InChI

InChI=1S/C11H12N2/c1-8(2)9-3-4-11-10(5-9)6-12-7-13-11/h3-8H,1-2H3

InChI Key

UPORQSUYAKXBHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CN=CN=C2C=C1

Origin of Product

United States

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